molecular formula C14H27ClN2O2 B14794087 tert-Butyl ((4aR,6R,8aS)-decahydroisoquinolin-6-yl)carbamate hydrochloride

tert-Butyl ((4aR,6R,8aS)-decahydroisoquinolin-6-yl)carbamate hydrochloride

Cat. No.: B14794087
M. Wt: 290.83 g/mol
InChI Key: BZLRTNCGVATUAQ-AUYLJXNTSA-N
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Description

Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is a complex organic compound with a unique structure It contains a decahydroisoquinoline core, which is a bicyclic structure, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride typically involves multiple steps. One common route starts with the preparation of the decahydroisoquinoline core, which can be achieved through hydrogenation of isoquinoline derivatives. The tert-butyl carbamate group is then introduced via a carbamation reaction using tert-butyl chloroformate and a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the decahydroisoquinoline core.

    Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(4aR,6R,8aS)-octahydro-2H-1,4-benzoxazin-6-yl]carbamate
  • Tert-butyl N-[(4aR,6R,8aS)-octahydro-2H-1,4-benzothiazin-6-yl]carbamate

Uniqueness

Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is unique due to its specific decahydroisoquinoline core and the presence of the tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl N-[(4aR,6R,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl]carbamate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12;/h10-12,15H,4-9H2,1-3H3,(H,16,17);1H/t10-,11-,12-;/m1./s1

InChI Key

BZLRTNCGVATUAQ-AUYLJXNTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CNCC[C@@H]2C1.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CNCCC2C1.Cl

Origin of Product

United States

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